molecular formula C12H15NO6S B2679507 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid CAS No. 299181-33-2

4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid

Cat. No. B2679507
CAS RN: 299181-33-2
M. Wt: 301.31
InChI Key: CIMGPVLMSMHBMD-UHFFFAOYSA-N
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Description

4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid is a compound used for proteomics research . It has a molecular formula of C12H15NO6S and a molecular weight of 301.32 .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid consists of a benzoic acid core with a methoxy group at the 4-position and a morpholine-4-sulfonyl group at the 3-position . This structure can be confirmed by various spectroscopic techniques such as NMR and mass spectrometry.


Physical And Chemical Properties Analysis

4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid has a molecular weight of 301.32 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid are not well-documented in the available literature. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for research on 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid could include further studies on its synthesis, reactivity, and potential applications in proteomics and other areas of biochemistry. Additionally, more detailed safety and hazard assessments could be conducted to ensure safe handling and use .

properties

IUPAC Name

4-methoxy-3-morpholin-4-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S/c1-18-10-3-2-9(12(14)15)8-11(10)20(16,17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMGPVLMSMHBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid

Synthesis routes and methods I

Procedure details

p-Anisic acid (25.6 g, 168 mmol) was added neat to stirring chlorosulfonic acid (40 mL). This reaction was heated to 65° C. for 4 hours. The solution was poured very slowly into 500 mL of crushed ice, which was itself placed in a dry-ice/acetone bath to keep it cool. The water suspension that formed was allowed to stir for one hour, and it was then filtered. The solid was suspended in ether/dichloromethane (200 mL of 50/50), and excess morpholine (29 mL, 333 mmol) was added slowly. An immediate reaction occurred, but the reaction was allowed to stir overnight and then filtered and dried to provide the title compound (35 g, 69%). 1HNMR (DMSO-d6) δ13.2 (bs, 1H), 8.29 (d, J=2 Hz, 1H), 8.28 (dd, J=9 Hz, 2 Hz, 1H), 7.40 (d, J=9 Hz, 1H), 3.99 (s, 3H), 3.60 (m, 4H), 3.10 (m, 4H). MS (ES-POS): [M−H]=300.
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
29 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
69%

Synthesis routes and methods II

Procedure details

To methyl 4-methoxy-3-(morpholinosulfonyl)benzoate 41 (0.970 g, 3.08 mmol) was added NaOH (0.599 g, 15.0 mmol) (15 mL, 1 M in water) followed by methanol (10 mL). The reaction mixture was heated to 60° C. for 2 h and acidified with 1 M HCl. The organic phase was extracted with EtOAc (5×) and the combined extracts were washed with brine (1×), dried over MgSO4, filtered, and concentrated to yield 4-methoxy-3-(morpholinosulfonyl)benzoic acid 42 (0.824 g, 88.9% yield) as a white solid which was used without further purification. Mass spectrum: calculated for C12H15NO6S 301.1. found 302.1 (M++1).
Quantity
0.97 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

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